(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol
Description
(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is a chiral ethanolamine derivative featuring a 2-methyl-substituted naphthalene ring at position 1 and an amino group at the β-carbon of the ethanol backbone. The (R)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methylnaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO/c1-9-6-7-10-4-2-3-5-11(10)13(9)12(14)8-15/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1 |
InChI Key |
WNAFFJOTZYKTGK-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)[C@H](CO)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnaphthalene.
Bromination: The methyl group on the naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Reduction: The resulting compound is reduced using a reducing agent like lithium aluminum hydride to obtain the final product, ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(2-methylnaphthalen-1-yl)acetaldehyde.
Reduction: 2-(2-methylnaphthalen-1-yl)ethylamine.
Substitution: N-alkylated derivatives of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
Scientific Research Applications
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Nomenclature
The compound’s uniqueness lies in its 2-methylnaphthalen-1-yl substituent. Comparisons with similar compounds are tabulated below:
*Calculated based on structural similarity to .
Key Observations:
- Substituent Position : Naphthalen-1-yl vs. naphthalen-2-yl alters electronic properties and binding interactions. For example, naphthalen-1-yl derivatives may exhibit distinct π-stacking behavior compared to naphthalen-2-yl analogs .
- Methyl Group Impact: The 2-methyl group in the target compound likely increases lipophilicity (logP) compared to non-methylated analogs, affecting membrane permeability and metabolic stability.
Stereochemical Considerations
The (R)-configuration is critical for biological activity. For example:
- (R)-2-Amino-1-phenylethanol () shows enantiomer-specific interactions due to its chiral center, with applications in asymmetric synthesis.
- (1R,2S)-2-Amino-1,2-diphenylethanol () demonstrates how stereochemistry governs hydrogen-bonding patterns and enzyme affinity, as seen in collagenase inhibitors ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
